molecular formula C11H10O3S B14505028 (Naphthalene-1-sulfonyl)methanol CAS No. 62947-70-0

(Naphthalene-1-sulfonyl)methanol

Cat. No.: B14505028
CAS No.: 62947-70-0
M. Wt: 222.26 g/mol
InChI Key: MDTPYHFJLFGVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Naphthalene-1-sulfonyl)methanol is an organic compound that features a naphthalene ring substituted with a sulfonyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of naphthalene-1-sulfonyl chloride with methanol under basic conditions . The reaction can be represented as follows: [ \text{Naphthalene-1-sulfonyl chloride} + \text{Methanol} \rightarrow \text{(Naphthalene-1-sulfonyl)methanol} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Naphthalene-1-sulfonyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Naphthalene-1-sulfonyl)methanol involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Uniqueness: (Naphthalene-1-sulfonyl)methanol is unique due to the presence of both a sulfonyl group and a methanol group on a naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

62947-70-0

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

naphthalen-1-ylsulfonylmethanol

InChI

InChI=1S/C11H10O3S/c12-8-15(13,14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2

InChI Key

MDTPYHFJLFGVSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.